2-(1H-Indazol-3-yl)-N-methylethanamine
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Overview
Description
2-(1H-Indazol-3-yl)-N-methylethanamine is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate in the presence of oxygen to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of indazole derivatives, including 2-(1H-Indazol-3-yl)-N-methylethanamine, often employs transition metal-catalyzed reactions due to their efficiency and high yields. Methods such as copper(II) acetate-catalyzed cyclization and reductive cyclization reactions are commonly used .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indazol-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ethanamine side chain.
Scientific Research Applications
2-(1H-Indazol-3-yl)-N-methylethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1H-Indazol-3-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The indazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1H-Indazole: A structurally similar compound with a single hydrogen atom at the nitrogen position.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Indazole-3-carboxylic acid: A derivative with a carboxyl group at the third position of the indazole ring.
Uniqueness: 2-(1H-Indazol-3-yl)-N-methylethanamine is unique due to its specific ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for various modifications and functionalizations, making the compound versatile for different applications .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2H-indazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-11-7-6-10-8-4-2-3-5-9(8)12-13-10/h2-5,11H,6-7H2,1H3,(H,12,13) |
InChI Key |
LWKLWLBGGZVDEU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C2C=CC=CC2=NN1 |
Origin of Product |
United States |
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